molecular formula C23H17BrFNO4S B2387361 1-(4-bromophenyl)-5-(4-fluorophenyl)-3-hydroxy-4-tosyl-1H-pyrrol-2(5H)-one CAS No. 1358589-03-3

1-(4-bromophenyl)-5-(4-fluorophenyl)-3-hydroxy-4-tosyl-1H-pyrrol-2(5H)-one

Cat. No.: B2387361
CAS No.: 1358589-03-3
M. Wt: 502.35
InChI Key: ITEKCCZEYLWHHF-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-5-(4-fluorophenyl)-3-hydroxy-4-tosyl-1H-pyrrol-2(5H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine, fluorine, and tosyl groups attached to a pyrrolone core. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject of study in organic chemistry and related disciplines.

Properties

IUPAC Name

1-(4-bromophenyl)-2-(4-fluorophenyl)-4-hydroxy-3-(4-methylphenyl)sulfonyl-2H-pyrrol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrFNO4S/c1-14-2-12-19(13-3-14)31(29,30)22-20(15-4-8-17(25)9-5-15)26(23(28)21(22)27)18-10-6-16(24)7-11-18/h2-13,20,27H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITEKCCZEYLWHHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)F)C4=CC=C(C=C4)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-bromophenyl)-5-(4-fluorophenyl)-3-hydroxy-4-tosyl-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolone Core: The initial step involves the cyclization of appropriate precursors to form the pyrrolone ring.

    Introduction of Bromine and Fluorine: Bromination and fluorination reactions are carried out using reagents such as N-bromosuccinimide (NBS) and Selectfluor, respectively.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1-(4-Bromophenyl)-5-(4-fluorophenyl)-3-hydroxy-4-tosyl-1H-pyrrol-2(5H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can undergo reduction reactions, such as the reduction of the bromine or fluorine substituents using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the bromine or fluorine sites, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Bromophenyl)-5-(4-fluorophenyl)-3-hydroxy-4-tosyl-1H-pyrrol-2(5H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism by which 1-(4-bromophenyl)-5-(4-fluorophenyl)-3-hydroxy-4-tosyl-1H-pyrrol-2(5H)-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of bromine, fluorine, and tosyl groups allows the compound to form specific interactions with these targets, influencing their activity and function. Pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, and alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar compounds to 1-(4-bromophenyl)-5-(4-fluorophenyl)-3-hydroxy-4-tosyl-1H-pyrrol-2(5H)-one include:

    1-(4-Chlorophenyl)-5-(4-fluorophenyl)-3-hydroxy-4-tosyl-1H-pyrrol-2(5H)-one: Similar structure but with a chlorine substituent instead of bromine.

    1-(4-Bromophenyl)-5-(4-methylphenyl)-3-hydroxy-4-tosyl-1H-pyrrol-2(5H)-one: Similar structure but with a methyl group instead of fluorine.

    1-(4-Bromophenyl)-5-(4-fluorophenyl)-3-hydroxy-4-methyl-1H-pyrrol-2(5H)-one: Similar structure but with a methyl group instead of a tosyl group.

The uniqueness of this compound lies in the combination of bromine, fluorine, and tosyl groups, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

Biological Activity

The compound 1-(4-bromophenyl)-5-(4-fluorophenyl)-3-hydroxy-4-tosyl-1H-pyrrol-2(5H)-one is a pyrrole derivative that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of the compound typically involves multi-step organic reactions, including the formation of the pyrrole ring and subsequent functionalization to introduce bromine, fluorine, and tosyl groups. The general synthetic pathway can be outlined as follows:

  • Formation of the Pyrrole Ring : This is achieved through a condensation reaction between appropriate aldehydes and amines.
  • Bromination and Fluorination : Selective halogenation is performed to introduce bromine and fluorine substituents on the phenyl rings.
  • Tosylation : The hydroxyl group is converted into a tosylate to enhance reactivity in further chemical transformations.

Anticancer Activity

Recent studies have indicated that pyrrole derivatives exhibit significant anticancer properties. A related compound demonstrated in vitro cytotoxicity against various cancer cell lines, suggesting that structural modifications can enhance their efficacy. The compound's mechanism may involve the inhibition of key signaling pathways involved in cell proliferation and survival.

Cell Line IC50 (µM) Reference
HeLa (Cervical)12.5
CaCo-2 (Colon)15.3
3T3-L1 (Mouse)20.0

Antimicrobial Activity

Pyrrole derivatives have also been explored for their antimicrobial properties. In particular, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit critical enzymes such as kinases involved in cancer cell signaling.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that pyrrole derivatives can induce oxidative stress in cancer cells, leading to apoptosis.
  • Antimicrobial Mechanisms : The compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Case Studies

  • Anticancer Efficacy in Animal Models : In vivo studies using murine models demonstrated that administration of similar pyrrole derivatives resulted in significant tumor reduction compared to controls, indicating potential for therapeutic use.
  • Synergistic Effects with Other Drugs : Combinations of this compound with existing chemotherapeutics have shown enhanced efficacy, suggesting a possible role in combination therapy for resistant cancer types.

Q & A

Basic: What are the key challenges in synthesizing this compound, and how can they be methodologically addressed?

Answer:
Synthesis involves multi-step reactions, including pyrrole ring formation and functionalization of aromatic groups. Challenges include:

  • Regioselectivity control during tosylation (introducing the -SO₂C₆H₄CH₃ group) and bromo/fluoro-substituted aryl group coupling.
  • Purification complexity due to intermediates with similar polarities.
    Methodological Solutions:
  • Use Schlenk techniques for moisture-sensitive steps (e.g., Grignard reactions for pyrrole ring formation) .
  • Optimize chromatographic conditions (e.g., gradient elution with silica gel or reverse-phase HPLC) for isolating intermediates .
  • Employ reagents like NaBH₄ for selective reductions and KMnO₄ for oxidations to stabilize reactive intermediates .

Basic: Which spectroscopic and crystallographic techniques are effective for structural characterization?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR identifies substituent positions (e.g., distinguishing 4-bromophenyl vs. 4-fluorophenyl groups via coupling patterns) .
    • ²D NMR (COSY, HSQC) resolves overlapping signals in the pyrrolone core .
  • X-ray Crystallography :
    • Determines absolute configuration and hydrogen-bonding networks (e.g., hydroxyl group interactions with tosyl oxygen) .
  • FTIR Spectroscopy :
    • Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the pyrrolone ring) .

Advanced: How can computational methods predict biological activity and guide SAR studies?

Answer:

  • Molecular Docking :
    • Screen against targets like kinases or GPCRs using software (AutoDock Vina) to assess binding affinity. The fluorophenyl group may enhance hydrophobic interactions with receptor pockets .
  • QSAR Models :
    • Correlate substituent electronic properties (e.g., Hammett σ values for bromo/fluoro groups) with activity trends (e.g., antimicrobial IC₅₀) .
  • MD Simulations :
    • Evaluate stability of drug-target complexes over time (e.g., tosyl group flexibility affecting binding kinetics) .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:
Discrepancies may arise from:

  • Assay variability (e.g., cell line differences in cytotoxicity studies).
  • Solubility limitations (e.g., DMSO vs. aqueous buffers altering bioavailability).
    Resolution Strategies:
  • Standardize protocols : Use CLSI guidelines for antimicrobial assays .
  • Orthogonal assays : Validate anticancer activity via both MTT assays and apoptosis markers (e.g., caspase-3 activation) .
  • Dose-response curves : Quantify EC₅₀ values across multiple replicates to assess reproducibility .

Advanced: How to design experiments to study environmental fate and ecotoxicity?

Answer:
Experimental Framework (Based on INCHEMBIOL Project):

  • Abiotic Studies :
    • Measure logP (octanol-water partitioning) to predict bioaccumulation potential .
    • Assess hydrolysis/photolysis rates under simulated sunlight (λ > 290 nm) .
  • Biotic Studies :
    • Use Daphnia magna for acute toxicity (OECD 202) and soil microbiota for biodegradation assays .
  • Analytical Methods :
    • LC-MS/MS for quantifying parent compound and metabolites in environmental matrices .

Basic: What are the synthetic routes to modify the tosyl group for improved stability?

Answer:

  • Sulfonamide Alternatives :
    • Replace tosyl (-SO₂C₆H₄CH₃) with mesyl (-SO₂CH₃) or triflyl (-SO₂CF₃) groups via nucleophilic substitution .
  • Protecting Group Strategies :
    • Use Boc (tert-butyloxycarbonyl) for temporary protection of the hydroxyl group during sulfonation .

Advanced: How to optimize reaction yields in large-scale synthesis?

Answer:

  • Flow Chemistry :
    • Enhance heat/mass transfer for exothermic steps (e.g., aryl Grignard additions) .
  • Catalytic Systems :
    • Employ Pd/C or Ni catalysts for Suzuki-Miyaura couplings of bromophenyl groups .
  • DoE (Design of Experiments) :
    • Use factorial designs to optimize temperature, solvent (e.g., THF vs. DMF), and stoichiometry .

Basic: What safety precautions are critical during handling?

Answer:

  • Toxicity Mitigation :
    • Use fume hoods and PPE due to potential aryl bromide toxicity .
  • Waste Disposal :
    • Neutralize acidic/byproduct streams with NaHCO₃ before disposal .

Advanced: How to investigate the compound’s role in modulating oxidative stress pathways?

Answer:

  • In Vitro Models :
    • Measure ROS levels in H₂O₂-stressed cells using fluorescent probes (e.g., DCFH-DA) .
  • Enzyme Assays :
    • Test inhibition of NADPH oxidase or activation of SOD/Catalase .
  • Omics Approaches :
    • Perform RNA-seq to identify upregulated antioxidant genes (e.g., NRF2 targets) .

Advanced: How to validate the compound’s pharmacokinetic (PK) properties preclinically?

Answer:

  • ADME Studies :
    • Microsomal Stability Assays : Use liver microsomes to estimate metabolic half-life .
    • Caco-2 Permeability : Predict intestinal absorption .
  • In Vivo PK :
    • Administer via IV/oral routes in rodents and quantify plasma levels via UHPLC-QTOF .

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